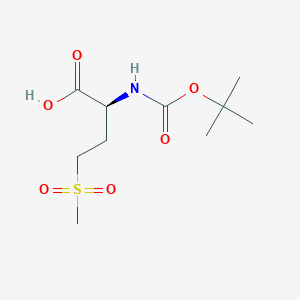

Boc-Met(O2)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDRHNBSOQFMF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426913 | |

| Record name | Boc-Met(O2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60280-45-7 | |

| Record name | Boc-Met(O2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-L-methionine Sulfone from Boc-L-methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-L-methionine sulfone (Boc-L-Met(O₂)-OH) from N-tert-butoxycarbonyl-L-methionine (Boc-Met-OH). This transformation is a crucial step in various applications, including peptide synthesis and the development of new therapeutics, where the oxidation state of the methionine side chain plays a critical role in molecular stability and biological activity. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone. The conversion of the thioether in Boc-Met-OH to a sulfone is a key chemical modification that imparts significant stability against further oxidation. This stability is highly desirable in the synthesis of peptides and other pharmaceutical compounds where methionine oxidation can be an unwanted side reaction. This guide explores common and effective methods for this transformation.

Reaction Overview and Signaling Pathways

The core of this synthesis is the oxidation of the sulfur atom in the methionine side chain. This can be achieved using a variety of oxidizing agents. The general transformation is depicted below:

Caption: General reaction scheme for the oxidation of Boc-Met-OH.

The choice of oxidizing agent is critical and influences the reaction conditions, yield, and purity of the final product. Common oxidants include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate.

Experimental Protocols and Quantitative Data

This section details the experimental procedures for the synthesis of Boc-L-methionine sulfone using various oxidizing agents. The quantitative data for each method is summarized for easy comparison.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically clean and proceeds with high yield.

Experimental Protocol:

-

Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Add m-CPBA (approximately 2.2-2.5 eq) portion-wise to the stirred solution. The stoichiometry is crucial to ensure complete oxidation to the sulfone. Using only one equivalent may result in the formation of the sulfoxide as the major product.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for m-CPBA Oxidation:

| Parameter | Value |

| Starting Material | Boc-L-methionine (Boc-Met-OH) |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Stoichiometry | 1 : 2.2-2.5 (Boc-Met-OH : m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

| Purity (post-purification) | >98% (HPLC) |

Method 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a green and readily available oxidizing agent. The reaction often requires a catalyst, such as a metal salt or is performed in a suitable solvent system to achieve complete oxidation to the sulfone.

Experimental Protocol:

-

Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a solvent such as acetic acid or a mixture of acetonitrile and water.

-

Addition of Hydrogen Peroxide: Add a 30% aqueous solution of hydrogen peroxide (excess, typically 3-5 eq) to the solution. In some procedures, a catalyst like sodium tungstate is added.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for an extended period (12-24 hours). Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of palladium on carbon or by treatment with a reducing agent like sodium sulfite.

-

Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the product by recrystallization or column chromatography.

Quantitative Data for Hydrogen Peroxide Oxidation:

| Parameter | Value |

| Starting Material | Boc-L-methionine (Boc-Met-OH) |

| Oxidizing Agent | Hydrogen Peroxide (30% aq.) |

| Stoichiometry | 1 : 3-5 (Boc-Met-OH : H₂O₂) |

| Solvent | Acetic Acid or Acetonitrile/Water |

| Reaction Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

| Purity (post-purification) | >97% (HPLC) |

Method 3: Oxidation with Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that can effectively convert sulfides to sulfones. Careful control of the reaction conditions is necessary to avoid over-oxidation and side reactions.

Experimental Protocol:

-

Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a mixture of acetic acid and water.

-

Cooling: Cool the solution in an ice bath.

-

Addition of KMnO₄: Slowly add a solution of potassium permanganate (approximately 2.0-2.2 eq) in water to the stirred reaction mixture. The purple color of the permanganate should disappear as it is consumed.

-

Reaction: Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Potassium Permanganate Oxidation:

| Parameter | Value |

| Starting Material | Boc-L-methionine (Boc-Met-OH) |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Stoichiometry | 1 : 2.0-2.2 (Boc-Met-OH : KMnO₄) |

| Solvent | Acetic Acid/Water |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 60-75% |

| Purity (post-purification) | >95% (HPLC) |

Characterization of Boc-L-methionine Sulfone

The successful synthesis of Boc-L-methionine sulfone can be confirmed by various analytical techniques.

Physicochemical Properties:

-

Appearance: White to off-white powder.[1]

-

Molecular Formula: C₁₀H₁₉NO₆S[1]

-

Molecular Weight: 281.33 g/mol [2]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons adjacent to the sulfonyl group. The methyl protons of the sulfone will appear as a singlet further downfield compared to the starting material's methyl thioether.

-

¹³C NMR: The carbon NMR spectrum will show a downfield shift for the carbon atoms attached to the sulfonyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of Boc-L-methionine sulfone.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of Boc-L-methionine sulfone.

Caption: General workflow for the synthesis of Boc-L-methionine sulfone.

Conclusion

The synthesis of Boc-L-methionine sulfone from Boc-Met-OH is a straightforward yet critical transformation for applications in peptide synthesis and medicinal chemistry. This guide has provided a detailed overview of several reliable methods, including the use of m-CPBA, hydrogen peroxide, and potassium permanganate. The choice of method will depend on factors such as desired yield, purity requirements, and available resources. By following the detailed protocols and considering the quantitative data presented, researchers can confidently and efficiently prepare high-quality Boc-L-methionine sulfone for their specific needs.

References

Oxidation of Boc-L-Methionine to its Sulfone Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of N-tert-butyloxycarbonyl-L-methionine (Boc-L-methionine) to its corresponding sulfone derivative, Boc-L-methionine sulfone. This process is a key step in the synthesis of modified peptides and other molecules of interest in pharmaceutical and biochemical research. The sulfone derivative offers increased stability against oxidation compared to methionine and can serve as a valuable building block in drug development.[]

Introduction

Methionine, with its thioether side chain, is susceptible to oxidation, initially forming methionine sulfoxide and subsequently, under stronger conditions, methionine sulfone.[2] While often considered an undesirable side reaction in peptide synthesis, the controlled conversion to the sulfone can be a deliberate strategy to enhance the properties of peptides and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, making the synthesis of Boc-L-methionine sulfone a critical process for its incorporation into peptide chains.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | Boc-L-methionine | Boc-L-methionine sulfone |

| Molecular Formula | C10H19NO4S[5] | C10H19NO6S[] |

| Molecular Weight | 249.33 g/mol [5] | 281.30 g/mol [] |

| Appearance | - | White to off-white powder[] |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid[5] | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid[] |

| Storage Conditions | - | 2-8 °C[] |

Experimental Protocols

Detailed experimental procedures for the synthesis of Boc-L-methionine and its subsequent oxidation to the sulfone derivative are provided below.

Synthesis of Boc-L-methionine

This procedure outlines the protection of the amino group of L-methionine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.[6]

-

Add 2 g of sodium hydroxide to the solution.[6]

-

Cool the reaction mixture to 0 °C in an ice bath.[6]

-

Slowly add 10.9 g of di-tert-butyl dicarbonate.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]

-

Remove the acetonitrile by rotary evaporation.[6]

-

Adjust the pH of the remaining aqueous solution to 6 by the dropwise addition of 1 N hydrochloric acid.[6]

-

Extract the aqueous phase twice with 50 mL portions of dichloromethane.[6]

-

Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.[6]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-methionine as a viscous oil. A yield of approximately 95% can be expected.[6]

Oxidation of Boc-L-methionine to Boc-L-methionine Sulfone

This protocol describes the oxidation of the thioether in Boc-L-methionine to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA). Stronger oxidizing conditions are necessary to drive the oxidation from the sulfoxide to the sulfone.

Materials:

-

Boc-L-methionine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexane

Procedure:

-

Dissolve Boc-L-methionine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the cooled solution. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Further wash the organic layer with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization. This may involve dissolving the residue in a minimal amount of a solvent like diethyl ether and precipitating the product by the addition of a less polar solvent such as hexane.[7][8]

Characterization Data

| Data Type | Boc-L-methionine | Boc-L-methionine sulfone (Expected) |

| ¹H NMR | δ 1.42 (s, 9H), 1.92-2.15 (m, 2H), 2.05 (s, 3H), 2.52 (t, J = 4.8 Hz, 2H), 4.40 (m, 1H), 6.91 (br, 1H), 11.62 (br, 1H) in CDCl₃.[6] | The methyl protons adjacent to the sulfone group would show a downfield shift compared to the thioether. |

| ¹³C NMR | - | The carbon atoms adjacent to the sulfone group would exhibit a downfield chemical shift. |

| Mass Spec. | Molecular ion peak (M+1) of 250.[6] | Expected molecular ion peak (M+H)⁺ around 282. |

| IR | - | Characteristic strong absorption bands for the sulfone group (S=O stretching) would be expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. |

Visualizations

Workflow for the Synthesis of Boc-L-methionine Sulfone

Caption: A workflow diagram illustrating the key stages in the synthesis of Boc-L-methionine sulfone.

Chemical Transformation

Caption: The stepwise oxidation of the thioether in Boc-L-methionine to sulfoxide and then to sulfone.

Applications in Research and Drug Development

Boc-L-methionine sulfone serves as a crucial building block in solid-phase peptide synthesis (SPPS).[2] Its incorporation into peptides can enhance their stability and solubility, which are desirable properties for therapeutic candidates.[9] The sulfone moiety is resistant to further oxidation, which can be a significant advantage in preventing the degradation of methionine-containing peptides in vivo. Researchers utilize this derivative to investigate the effects of methionine oxidation on protein structure and function, as well as to develop novel peptide-based drugs with improved pharmacokinetic profiles.

References

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

Boc-Met(O2)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-methionine sulfone, commonly referred to as Boc-Met(O2)-OH, is a crucial amino acid derivative employed in synthetic peptide chemistry. Its primary application lies in solid-phase peptide synthesis (SPPS), where the oxidation-resistant sulfone moiety ensures the integrity of the methionine residue throughout the synthetic process. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound.

Chemical Properties and Identification

This compound is a white to off-white powder. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is acid-labile, a key feature in Boc-based SPPS. The sulfone group is stable under the conditions of peptide synthesis, preventing the unwanted oxidation of the methionine side chain to the sulfoxide or other byproducts.

| Property | Value | References |

| CAS Number | 60280-45-7 | [] |

| Molecular Formula | C10H19NO6S | [] |

| Molecular Weight | 281.33 g/mol | [] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid | [] |

| Synonyms | Boc-L-methionine sulfone, N-alpha-t-Butoxycarbonyl-L-methionine sulfone | [] |

| Appearance | White to off-white powder | [] |

| Storage | 2-8 °C | [] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding sulfide, N-Boc-L-methionine (Boc-Met-OH). Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst.

Experimental Protocol: Oxidation of Boc-Met-OH

Materials:

-

N-Boc-L-methionine (Boc-Met-OH)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and a suitable catalyst (e.g., sodium tungstate)

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure using m-CPBA:

-

Dissolve N-Boc-L-methionine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the cooled solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Procedure using Hydrogen Peroxide and a Catalyst:

-

Dissolve N-Boc-L-methionine and a catalytic amount of sodium tungstate in a suitable solvent such as methanol or a mixture of solvents.

-

Add hydrogen peroxide (30% aqueous solution, excess) dropwise to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the excess hydrogen peroxide by the addition of a reducing agent like sodium sulfite.

-

Work up the reaction as described in the m-CPBA procedure.

-

Purify the product by silica gel column chromatography.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Boc-protected amino acids.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 10% to 90% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Expected Retention Time | This compound is more polar than Boc-Met-OH and will have a shorter retention time. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

~1.45 ppm: A singlet corresponding to the 9 protons of the tert-butyl group of the Boc protector.

-

~2.2-2.6 ppm: Multiplets corresponding to the β- and γ-protons of the butanoic acid chain.

-

~3.0 ppm: A singlet for the 3 protons of the methylsulfonyl group.

-

~4.4 ppm: A multiplet for the α-proton.

-

~5.3 ppm: A broad signal for the NH proton of the carbamate.

-

~9.0-10.0 ppm: A broad signal for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

~28.3 ppm: The three methyl carbons of the Boc group.

-

~29.7 ppm: The β-carbon of the butanoic acid chain.

-

~43.0 ppm: The methyl carbon of the sulfonyl group.

-

~52.5 ppm: The α-carbon.

-

~53.0 ppm: The γ-carbon.

-

~80.5 ppm: The quaternary carbon of the Boc group.

-

~155.8 ppm: The carbonyl carbon of the Boc group.

-

~174.0 ppm: The carboxylic acid carbon.

Application in Solid-Phase Peptide Synthesis

This compound is utilized in Boc-SPPS to prevent the oxidation of the methionine side chain, which can occur during repetitive acidolytic deprotection steps or the final cleavage from the resin.

Boc-SPPS Workflow

The general workflow for incorporating an amino acid in Boc-SPPS involves the following steps:

Caption: General cycle for amino acid incorporation in Boc-SPPS.

Signaling Pathways

This compound is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this protected amino acid may be designed to interact with and modulate various signaling pathways in biological systems. The stability imparted by the sulfone group ensures that the synthesized peptide maintains its intended structure and function for biological assays.

Conclusion

This compound is an indispensable tool for peptide chemists, providing a reliable method to incorporate methionine into synthetic peptides without the risk of side-chain oxidation. The straightforward synthesis and clear analytical characterization methods make it a valuable reagent for the development of therapeutic peptides and other bioactive molecules.

References

In-Depth Technical Guide to the Solubility of Boc-L-Methionine Sulfone (Boc-Met(O2)-OH) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Boc-L-Methionine Sulfone

Boc-L-methionine sulfone is a derivative of methionine where the thioether side chain has been oxidized to a sulfone. This modification significantly alters the polarity and hydrogen bonding capabilities of the side chain, which in turn influences its solubility profile. The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group and the polar carboxylic acid function further contribute to its complex solubility behavior.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₆S[1] |

| Molecular Weight | 281.3 g/mol [1] |

| Appearance | White to off-white powder[1][] |

| Storage Conditions | 0-8 °C[1] or 2-8 °C[] |

It is noted that the sulfone group in Boc-L-methionine sulfone enhances its reactivity and solubility in various solvents.[1] The related compound, Boc-L-methionine sulfoxide (Boc-Met(O)-OH), is qualitatively described as being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for Boc-Met(O2)-OH in common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The table below is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in the subsequent section.

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ||||

| N,N-Dimethylformamide (DMF) | Amide | ||||

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | ||||

| Chloroform | Chlorinated Hydrocarbon | ||||

| Ethyl Acetate (EtOAc) | Ester | ||||

| Acetone | Ketone | ||||

| Acetonitrile (ACN) | Nitrile | ||||

| Tetrahydrofuran (THF) | Ether | ||||

| Methanol (MeOH) | Alcohol | ||||

| Ethanol (EtOH) | Alcohol | ||||

| Isopropanol (IPA) | Alcohol | ||||

| Water | Aqueous |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in various solvents.[4] This method is robust and provides accurate data when performed meticulously.

Materials and Equipment

-

Boc-L-methionine sulfone (≥97% purity)[1]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable glass vials with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD), or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

It is crucial to report the temperature at which the solubility measurement was performed.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Chemical Stability and Storage of Boc-Met(O2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Boc-L-methionine sulfone (Boc-Met(O2)-OH). Drawing upon data from related compounds and general principles of organic chemistry, this document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers guidance for maintaining the integrity of this critical reagent in research and development settings.

Introduction to this compound

This compound is a protected amino acid derivative widely used in peptide synthesis. The presence of the sulfone moiety, the highest oxidation state of the sulfur atom in the methionine side chain, confers notable stability against further oxidation, a common challenge with unprotected or sulfoxide forms of methionine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its application in Boc-based solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the quality and purity of synthesized peptides.

Chemical Stability Profile

The overall stability of this compound is governed by the individual stabilities of the L-methionine sulfone core and the N-terminal Boc protecting group.

Stability of the Methionine Sulfone Moiety

The sulfone group is chemically robust and resistant to a wide range of synthetic conditions. Unlike the thioether in methionine or the sulfoxide in methionine sulfoxide, the sulfone is not susceptible to further oxidation under typical laboratory conditions.

-

Oxidative Stability : Boc-L-methionine sulfone exhibits remarkable stability towards oxidation due to the sulfur atom already being in its highest oxidation state.

-

Thermal Stability : Studies on analogous acyclic aliphatic sulfones indicate that thermal decomposition generally occurs at temperatures exceeding 350°C.[1] This suggests that this compound possesses high thermal stability under typical laboratory and storage conditions.

-

Photostability : While direct studies on this compound are unavailable, related sulfonamide compounds have been shown to undergo photodegradation.[2] Therefore, exposure to light, particularly UV radiation, should be minimized.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is known for its sensitivity to acidic conditions.

-

Acidic Conditions : The Boc group is readily cleaved under anhydrous acidic conditions. The rate of this deprotection has been shown to be second-order with respect to the acid concentration, implying that even mild acidic environments could lead to gradual degradation over time.[3]

-

Basic and Nucleophilic Conditions : The Boc group is generally stable towards bases and nucleophiles, making it compatible with a variety of reaction conditions.[4]

-

Thermal Lability : While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at elevated temperatures.[5]

The diagram below illustrates the well-established oxidation pathway of the methionine side chain, culminating in the chemically stable sulfone.

Caption: Oxidation pathway of the methionine side chain.

Recommended Storage Conditions

Based on the available data for this compound and related compounds, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Refrigeration minimizes the potential for slow thermal degradation of the Boc group and preserves the overall integrity of the compound. |

| Light | Store in the dark (e.g., in an amber vial or opaque container) | Protects against potential photodegradation, as observed in related sulfone-containing compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | While the sulfone is not susceptible to oxidation, this practice minimizes exposure to moisture and atmospheric contaminants that could potentially be acidic. |

| Container | Tightly sealed container | Prevents the ingress of moisture and atmospheric gases. |

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound involve the cleavage of the Boc group and potential reactions of the core amino acid structure under harsh conditions.

-

Acid-Catalyzed Deprotection : Exposure to acidic conditions can lead to the removal of the Boc group, yielding L-methionine sulfone and gaseous byproducts.

-

Thermal Decomposition : At very high temperatures, decomposition of the sulfone and decarboxylation of the amino acid could occur.

-

Photodegradation : Exposure to light may initiate degradation, although the specific products are unknown.

The following diagram illustrates a potential degradation pathway for the Boc group under acidic conditions.

Caption: Acid-catalyzed degradation of the Boc group.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

This study exposes this compound to various stress conditions to identify potential degradation products and pathways.

Objective : To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials :

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure :

-

Sample Preparation : Prepare stock solutions of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation : Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation : Store the solid compound in a thermostatic oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

-

Photolytic Degradation : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples : Prepare control samples stored at the recommended storage conditions (2-8°C in the dark).

-

Analysis : Analyze all samples at appropriate time points using a stability-indicating HPLC method.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact this compound from any potential degradation products.

Objective : To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a mixed-mode column (e.g., reversed-phase and cation exchange). |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or 220 nm |

| Injection Volume | 10 µL |

Method Validation : The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, using the samples generated from the forced degradation study.

Conclusion

This compound is a chemically robust derivative of methionine, with its primary liability being the acid-sensitivity of the Boc protecting group. By adhering to the recommended storage conditions of 2-8°C in a dark, inert environment, the integrity of the compound can be effectively maintained. For critical applications, a proactive approach of conducting forced degradation studies and employing a validated stability-indicating HPLC method is recommended to ensure the highest quality of this essential reagent in peptide synthesis and other research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. reddit.com [reddit.com]

An In-depth Technical Guide to the Boc Protection of Methionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butyloxycarbonyl (Boc) protection of methionine sulfone. This process is critical in peptide synthesis and drug development, where the incorporation of methionine sulfone, a stable and polar analogue of methionine, is desired to modulate the physicochemical properties of peptides and other pharmaceutical compounds.

Core Concepts and Mechanism

The Boc protection of methionine sulfone involves a two-step synthetic pathway: the oxidation of L-methionine to L-methionine sulfone, followed by the protection of the primary amine with a Boc group.

Step 1: Oxidation of L-Methionine

The thioether side chain of methionine is susceptible to oxidation, which can be controlled to form either methionine sulfoxide or, with stronger oxidizing agents, methionine sulfone.[1] The sulfone is chemically stable and not readily reduced back to the thioether under biological conditions.

Step 2: N-Terminal Boc Protection

The Boc protection of the α-amino group of L-methionine sulfone proceeds via a nucleophilic acyl substitution reaction. The deprotonated amino group of methionine sulfone acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2] The resulting unstable intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and a tert-butoxide anion. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[3]

The presence of the sulfone group in the side chain does not significantly alter the reactivity of the α-amino group, allowing for the use of standard Boc protection protocols.[]

Experimental Protocols

Synthesis of L-Methionine Sulfone from L-Methionine

This protocol describes the oxidation of L-methionine to L-methionine sulfone using hydrogen peroxide.

Materials:

-

L-Methionine

-

Hydrogen peroxide (30% w/w)

-

Formic acid

-

Methanol

-

Deionized water

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine in a mixture of formic acid and deionized water.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add hydrogen peroxide (30%) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a methanol/water mixture to yield pure L-methionine sulfone as a white crystalline solid.

-

Dry the product under vacuum.

Boc Protection of L-Methionine Sulfone

This protocol details the N-terminal protection of L-methionine sulfone using di-tert-butyl dicarbonate.

Materials:

-

L-Methionine sulfone

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Ice bath

Procedure:

-

Dissolve L-methionine sulfone in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-methionine sulfone. The product is typically a white to off-white powder.[]

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| L-Methionine | C₅H₁₁NO₂S | 149.21 | White crystalline powder | 281 (dec.) |

| L-Methionine Sulfone | C₅H₁₁NO₄S | 181.21 | White crystalline powder | 275 |

| Boc-L-Methionine | C₁₀H₁₉NO₄S | 249.33 | White to off-white solid | 47-50[5] |

| Boc-L-Methionine Sulfone | C₁₀H₁₉NO₆S | 281.33 | White to off-white powder [] | Not widely reported |

Table 2: Spectroscopic Data for Boc-L-Methionine

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H)[6] |

| Mass Spec (MS) | m/z: 250 (M+1)[6] |

Visualizations

The following diagrams illustrate the key processes involved in the Boc protection of methionine sulfone.

Caption: Mechanism of Boc protection of L-methionine sulfone.

Caption: Experimental workflow for the synthesis of Boc-L-methionine sulfone.

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Degradation Pathways of Boc-L-methionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of Boc-L-methionine sulfone, a key building block in synthetic chemistry and drug development. Understanding the stability and degradation profile of this compound is crucial for ensuring the quality, safety, and efficacy of resulting products. This document outlines the principal degradation mechanisms under various stress conditions, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

Boc-L-methionine sulfone, chemically known as (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylsulfonylbutanoic acid, combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with the highly oxidized and generally stable sulfone moiety of the methionine side chain. Its degradation profile is primarily dictated by the lability of the Boc group under acidic and thermal stress, while the sulfone group exhibits notable stability.

Summary of Potential Degradation Pathways

The primary degradation pathways for Boc-L-methionine sulfone involve the cleavage of the Boc protecting group. The C-N amide bond and the sulfone group are significantly more stable and less likely to degrade under typical stress conditions.

Acid-Catalyzed Hydrolysis

The most significant degradation pathway for Boc-L-methionine sulfone is the acid-catalyzed cleavage of the Boc protecting group.[1][] This reaction proceeds readily in the presence of strong acids, leading to the formation of L-methionine sulfone, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene.[3][4]

Thermal Degradation

Elevated temperatures can induce the thermolysis of the Boc group.[5] This degradation pathway is generally less efficient than acid-catalyzed hydrolysis and requires higher temperatures, often above 150°C.[5] The presence of trace amounts of acid or water can catalyze this process.[5]

Basic Hydrolysis

The Boc group is generally stable under basic and nucleophilic conditions.[1][][3] However, under harsh basic conditions, particularly with adjacent electron-withdrawing groups, cleavage can occur, although this is not a primary degradation pathway for Boc-L-methionine sulfone under normal handling and storage conditions.[6]

Photodegradation

While some sulfone-containing compounds can undergo photodegradation, the sulfone group in Boc-L-methionine sulfone is expected to be relatively stable to light.[7] Any observed photodegradation would likely be a minor pathway and may involve the generation of reactive species that could interact with other parts of the molecule.

Oxidative Degradation

The sulfone moiety in Boc-L-methionine sulfone represents the highest oxidation state of the sulfur atom in the methionine side chain.[8][9] Therefore, the molecule is highly resistant to further oxidation. The primary amino acid structure is also generally stable to oxidative stress.

Quantitative Data on Degradation

Specific quantitative kinetic data for the degradation of Boc-L-methionine sulfone is not extensively available in the public domain. However, the qualitative stability profile is well-understood based on the known chemistry of the Boc protecting group. The following table summarizes the expected stability under various stress conditions.

| Stress Condition | Reagents/Parameters | Expected Degradation | Primary Degradation Product(s) | Reference |

| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | High | L-methionine sulfone, Isobutylene, CO2 | [][4] |

| Basic | Sodium hydroxide (NaOH), Piperidine | Low to Negligible | No significant degradation expected | [1][] |

| Thermal | > 150°C | Moderate to High | L-methionine sulfone, Isobutylene, CO2 | [5] |

| Photolytic | UV/Visible light | Low | Minor, unspecified degradation products | [7] |

| Oxidative | Hydrogen peroxide (H2O2) | Negligible | No significant degradation expected | [9] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. Below are representative protocols for investigating the stability of Boc-L-methionine sulfone.

Acidic Degradation Study

Objective: To evaluate the stability of Boc-L-methionine sulfone under acidic conditions.

Methodology:

-

Prepare a stock solution of Boc-L-methionine sulfone in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

In separate vials, add an equal volume of 1N HCl and 50% (v/v) trifluoroacetic acid in dichloromethane to the stock solution.

-

Incubate the vials at room temperature and at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic samples with a suitable base (e.g., sodium bicarbonate solution) before analysis.

-

Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), to identify and quantify the parent compound and any degradation products.

Basic Degradation Study

Objective: To assess the stability of Boc-L-methionine sulfone under basic conditions.

Methodology:

-

Prepare a stock solution of Boc-L-methionine sulfone as described in the acidic degradation study.

-

In separate vials, add an equal volume of 1N NaOH to the stock solution.

-

Incubate the vials at room temperature and at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the basic samples with a suitable acid (e.g., 1N HCl) before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation Study

Objective: To determine the thermal stability of Boc-L-methionine sulfone.

Methodology:

-

Place a known amount of solid Boc-L-methionine sulfone in a vial.

-

Expose the vial to a high temperature (e.g., 150°C) in a calibrated oven.

-

At specified time points, remove the sample, allow it to cool, and dissolve it in a suitable solvent.

-

Analyze the solution by HPLC to assess for degradation.

-

For solution-state thermal stability, prepare a solution of the compound and incubate it at elevated temperatures (e.g., 60°C and 80°C).

Photostability Study

Objective: To evaluate the impact of light exposure on the stability of Boc-L-methionine sulfone.

Methodology:

-

Prepare a solution of Boc-L-methionine sulfone.

-

Expose the solution to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

Analyze both the exposed and control samples by HPLC at various time points.

Visualization of Pathways and Workflows

Degradation Pathways

Caption: Primary degradation pathways of Boc-L-methionine sulfone.

Experimental Workflow for Forced Degradation

Caption: General workflow for forced degradation studies.

Conclusion

The degradation of Boc-L-methionine sulfone is primarily characterized by the cleavage of the Boc protecting group under acidic and, to a lesser extent, thermal stress conditions. The sulfone moiety and the core amino acid structure are robust and generally stable. A thorough understanding of these degradation pathways, facilitated by systematic forced degradation studies, is paramount for the successful development and application of this important chemical entity in research and pharmaceutical manufacturing.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Bases - Wordpress [reagents.acsgcipr.org]

- 7. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfone - Wikipedia [en.wikipedia.org]

- 9. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on Boc-Met(O2)-OH

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Overview of N-α-tert-Butoxycarbonyl-L-methionine sulfone (Boc-Met(O2)-OH)

Abstract

This document provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-L-methionine sulfone (this compound), a derivative of the amino acid methionine. While an experimentally determined crystal structure is not publicly available at the time of this writing, this guide compiles essential information including its chemical and physical properties, predicted structural information, and detailed experimental protocols for its synthesis. This information is intended to support researchers in the fields of peptide synthesis, drug development, and biochemistry.

Introduction

N-α-tert-butoxycarbonyl-L-methionine sulfone, commonly referred to as this compound, is a protected amino acid derivative used in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide bond formation, while the oxidation of the methionine thioether to a sulfone group imparts significant chemical stability, particularly against further oxidation.[] This makes this compound a valuable building block in the synthesis of peptides where the oxidation state of the methionine residue is critical to the final structure and function. The sulfone moiety also increases the polarity of the side chain.

Structural and Physicochemical Properties

As of this review, a definitive crystal structure for this compound has not been deposited in public crystallographic databases. The structural information available is based on computational models and spectroscopic data. PubChem provides a 3D conformer prediction for this molecule (CID 7017894).[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | [][2] |

| Synonyms | Boc-L-methionine sulfone, N-Boc-L-methionine sulfone | [2][3] |

| CAS Number | 60280-45-7 | [4] |

| Molecular Formula | C10H19NO6S | [4] |

| Molecular Weight | 281.33 g/mol | [2][4] |

| Appearance | White to off-white powder | [][3] |

| Density (Predicted) | 1.267 g/cm³ to 1.3 g/cm³ | [][3] |

| Boiling Point (Predicted) | 523.4 °C at 760 mmHg | [][3] |

| XLogP3 (Predicted) | 0.3 - 0.51 | [2][3] |

| Storage Temperature | 2-8 °C | [] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the protection of L-methionine with a Boc group, followed by the oxidation of the thioether side chain to a sulfone.

A common method for the Boc protection of L-methionine involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-methionine in a 1:1 mixture of water and acetonitrile.

-

Add sodium hydroxide to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add di-tert-butyl dicarbonate.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the acetonitrile via rotary evaporation.

-

Adjust the pH of the remaining aqueous phase to 12 with potassium carbonate.

-

Extract the aqueous phase twice with dichloromethane and discard the organic layers.

-

Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield Boc-L-methionine.

The oxidation of the thioether in Boc-L-methionine to a sulfone requires stronger oxidizing conditions than the synthesis of the corresponding sulfoxide. While a specific protocol for the sulfone was not found, a general method for the synthesis of the sulfoxide can be adapted. To achieve the sulfone, a stronger oxidizing agent or more forcing conditions (e.g., higher concentration of oxidant, longer reaction time, or higher temperature) would be necessary. The oxidation of methionine to methionine sulfone is generally considered an irreversible process in biological systems.[5][6]

Materials:

-

Boc-L-methionine

-

Hydrogen peroxide (30% aqueous solution) or other suitable oxidizing agents like peroxy acids (e.g., m-CPBA).

-

Acetonitrile or acetic acid

Procedure (Adapted for Sulfone Synthesis):

-

Dissolve Boc-L-methionine in a suitable solvent such as acetonitrile or acetic acid.[7]

-

Slowly add an excess of a 30% hydrogen peroxide solution to the mixture. The stoichiometry will need to be adjusted to ensure complete oxidation to the sulfone.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the required reaction time for complete conversion to the sulfone.

-

After the reaction is complete, the excess oxidizing agent may need to be quenched. For hydrogen peroxide, a catalyst like palladium on carbon can be used, followed by filtration.[7]

-

The solvent is removed under reduced pressure.

-

The resulting residue can be purified by extraction and/or recrystallization to yield this compound.[7]

Workflow Visualization

The following diagram illustrates the synthetic pathway from the starting material, L-methionine, to the final product, this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is an important synthetic building block for peptide chemistry, offering enhanced stability against oxidation. While its crystal structure remains to be experimentally determined, this guide provides a collection of its known properties and synthetic methodologies. The provided protocols for the synthesis of its precursor and the subsequent oxidation offer a practical basis for its preparation in a laboratory setting. Further research, particularly crystallographic studies, would be invaluable to fully elucidate its solid-state conformation and intermolecular interactions, which could further aid in its application in rational drug design and materials science.

References

- 2. (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | C10H19NO6S | CID 7017894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: Boc-Met(O2)-OH Coupling for Solid-Phase Peptide Synthesis

Introduction

Methionine is one of the most readily oxidized amino acids, progressing first to methionine sulfoxide (Met(O)) and subsequently to the highly stable methionine sulfone (Met(O2)).[1][2] The formation of methionine sulfone in proteins is often associated with irreversible oxidative stress and can significantly alter protein structure and function. Boc-L-methionine sulfone (Boc-Met(O2)-OH) is a key building block for researchers studying the impact of this modification.[] Its use in solid-phase peptide synthesis (SPPS) allows for the precise, site-specific incorporation of Met(O2) to create peptide standards, probes for studying oxidative damage, or to develop peptide therapeutics with enhanced stability.

Incorporating this compound presents a unique challenge due to the steric hindrance imposed by the bulky and electron-withdrawing sulfone group on the amino acid side chain. This can lead to slow and inefficient coupling reactions.[4][5] Therefore, optimized protocols employing potent activation agents and potentially longer reaction times are necessary to achieve high yields.

This document provides detailed protocols for the direct coupling of this compound in Boc-based SPPS and outlines an alternative strategy involving post-synthetic oxidation.

Strategic Workflow: Incorporating Methionine Sulfone

Researchers have two primary strategies for generating peptides containing methionine sulfone. The choice depends on the specific peptide sequence, the position of the Met(O2) residue, and the potential for side reactions with other sensitive amino acids.

Caption: Decision tree for selecting a synthesis strategy.

General Boc-SPPS Workflow

The protocols described below follow the fundamental principles of Boc-based solid-phase peptide synthesis. The process is cyclical, involving the sequential removal of the acid-labile Boc protecting group followed by the coupling of the next amino acid in the sequence.

References

Application Notes and Protocols for the Deprotection of Boc-Met(O2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1] Boc-Met(O2)-OH, or N-(tert-Butoxycarbonyl)-L-methionine sulfone, is a valuable building block for the incorporation of the highly oxidized methionine sulfone residue into peptides and other molecules of interest. Methionine sulfone is a stable oxidation state of methionine and is of interest in various research areas. The deprotection of the Boc group from this compound is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation.

This document provides a detailed standard operating procedure for the deprotection of this compound using common acidic reagents. It includes experimental protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate the reaction workflow and mechanism.

Reaction Mechanism and Workflow

The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This is followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine of methionine sulfone and carbon dioxide.

Below is a diagram illustrating the general workflow for the deprotection of this compound.

Caption: Experimental workflow for this compound deprotection.

The following diagram illustrates the chemical mechanism of the deprotection reaction.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two common and effective methods for the deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the compatibility of subsequent steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.[1]

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask.

-

To the stirred solution at room temperature, add TFA (5-10 equivalents). A common practice is to use a 20-50% solution of TFA in DCM (v/v).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To the resulting residue, add cold diethyl ether to precipitate the methionine sulfone as its trifluoroacetate salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an alternative to TFA and is known for its efficiency and selectivity.[2]

-

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

-

To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of methionine sulfone.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical reaction conditions and expected outcomes based on general protocols for Boc deprotection of other amino acids. Yields are generally high, and the purity of the crude product is often sufficient for subsequent steps after precipitation.

| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |

| Reagent | 20-50% TFA in DCM | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | 0.5 - 2 hours |

| Typical Yield | > 90% | > 90% |

| Product Form | Trifluoroacetate salt | Hydrochloride salt |

Side Reactions and Considerations

A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated in the reaction. However, in the case of this compound, the sulfur atom is in its highest oxidation state (sulfone), which is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the side chain, making S-alkylation highly unlikely. Therefore, the use of scavengers, which are commonly employed when deprotecting Boc-methionine, is generally not necessary for this compound.

The primary consideration for this deprotection is the nature of the final product. Methionine sulfone is a highly polar amino acid. This high polarity can present challenges during work-up and purification.

-

Work-up: Precipitation of the product salt from a non-polar solvent like diethyl ether is usually effective for isolation.

-

Purification: If further purification is required, recrystallization from a suitable solvent system or ion-exchange chromatography may be employed. Reverse-phase HPLC is also a viable option for purification and analysis.

Analytical Monitoring

The progress of the deprotection reaction can be monitored by various analytical techniques:

-

Thin Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting material. The highly polar product will have a much lower Rf value than the Boc-protected starting material.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress and can confirm the mass of the desired product.

Conclusion

The deprotection of this compound is a straightforward and high-yielding reaction that can be effectively carried out using standard acidic conditions, such as TFA in DCM or HCl in 1,4-dioxane. The stability of the methionine sulfone side chain under these conditions obviates the need for specific scavengers. Careful consideration of the high polarity of the final product is necessary for its efficient isolation and purification. The protocols and information provided in this document serve as a comprehensive guide for researchers performing this key chemical transformation.

References

Application Notes and Protocols: In Situ Activation Reagents for Boc-Met(O2)-OH Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-L-methionine sulfone (Boc-Met(O2)-OH) is an important building block in the synthesis of peptides designed to be resistant to oxidation, a common degradation pathway for methionine-containing peptides. The electron-withdrawing nature of the sulfone group can influence the reactivity of the carboxylic acid, making the choice of coupling reagent and conditions critical for efficient peptide bond formation. This document provides a detailed overview of common in situ activation reagents and protocols for the successful coupling of this compound in solid-phase and solution-phase peptide synthesis.

Overview of In Situ Activation

In situ activation involves the reaction of a protected amino acid, such as this compound, with a coupling reagent directly in the reaction vessel to form a highly reactive intermediate. This activated species then rapidly reacts with the free amino group of the growing peptide chain to form a peptide bond. The choice of activation reagent is crucial for minimizing side reactions, such as racemization, and ensuring high coupling yields.

Common classes of in situ activation reagents include:

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective but often require an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

-

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient but their use has been curtailed due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).

-

Uronium/Aminium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are among the most effective and widely used coupling reagents due to their high reactivity and low propensity for racemization, especially when used with a base like N,N-diisopropylethylamine (DIPEA).

Comparative Data of Coupling Reagents

The selection of a coupling reagent for this compound can significantly impact the reaction's success. The following table summarizes the performance of various common reagents. Data is compiled from standard peptide synthesis applications and adapted for the specific considerations of this less reactive amino acid derivative.

| Coupling Reagent | Additive | Typical Solvent(s) | Activation Time (min) | Coupling Time (hr) | Typical Yield (%) | Key Considerations |